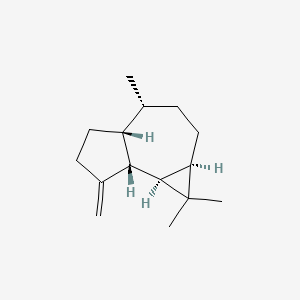

beta-Gurjunene

Description

Propriétés

Numéro CAS |

73464-47-8 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1 |

Clé InChI |

IRCZVRWQUNZGSH-DKTYCGPESA-N |

SMILES |

CC1CCC2C(C2(C)C)C3C1CCC3=C |

SMILES isomérique |

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@@H]1CCC3=C |

SMILES canonique |

CC1CCC2C(C2(C)C)C3C1CCC3=C |

Synonymes |

beta-gurjunene |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Beta-Gurjunene

For Researchers, Scientists, and Drug Development Professionals

Beta-gurjunene is a naturally occurring sesquiterpene found in the essential oils of various plants, such as those from the Acorus and Pinus genera[1][2][3]. As a member of the 5,10-cycloaromadendrane sesquiterpenoids, it is a volatile organic compound of interest for its potential biological activities, including antioxidant properties[4][5]. This technical guide provides an in-depth overview of the physicochemical properties of this compound, along with detailed experimental protocols for its isolation and characterization.

Molecular Structure

This compound (C₁₅H₂₄) is a carbotricyclic compound with a complex three-dimensional structure[1][2][6]. Its molecular architecture consists of a decahydro-1H-cyclopropa[e]azulene core, which is a fusion of a cyclopropane ring, a seven-membered ring, and a five-membered ring[6]. This rigid framework is substituted with methyl groups at positions 1, 1, and 4, and a methylidene group at position 7[1][2][4]. The specific stereoisomer is (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene[1][4].

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2][4][7][8] |

| Molecular Weight | 204.35 g/mol | [1][4][6][7][8] |

| CAS Number | 73464-47-8 | [1][5][6][7][8] |

| Appearance | Not specified (likely an oil) | |

| Boiling Point | 258.1 °C at 760 mmHg113.5-114.0 °C | [7][2][8] |

| Density | 0.93 g/cm³0.934 g/cm³ at 20 °C0.9329 g/cm³ at 20 °C | [7][8][2] |

| Refractive Index | 1.505 | [7] |

| Flash Point | 106.5 °C (223.0 °F) | [7][9] |

| Vapor Pressure | 0.0226 mmHg at 25 °C0.0230 mmHg at 25 °C (est.) | [7][9] |

| Water Solubility | 0.07057 mg/L at 25 °C (est.) | [9] |

| logP (o/w) | 6.427 (est.) | [9] |

| Optical Rotation | Not available | [5] |

Experimental Protocols

The isolation and characterization of this compound from natural sources involve a series of established analytical techniques.

Isolation Methodologies

The extraction of this compound from plant matrices typically employs methods that capitalize on its volatile nature.

-

Hydrodistillation/Steam Distillation : This is a primary technique for extracting essential oils containing this compound[4][6].

-

Protocol : Plant material (e.g., leaves, stems) is placed in a distillation apparatus with water. The mixture is heated to boiling, and the resulting steam, carrying the volatile this compound, is passed through a condenser. The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel where the oil separates from the water, allowing for its collection[6]. For instance, in the analysis of Cordia verbenacea, hydrodistillation was carried out for 8 hours using a Dean-Stark apparatus to yield the essential oil[6].

-

-

Solvent Extraction : This method uses organic solvents to extract this compound and other compounds from the plant material.

-

Protocol : A Soxhlet apparatus is commonly used for this purpose. The dried and powdered plant material is placed in a thimble, and a suitable solvent (e.g., ethanol, dichloromethane) is heated in a flask[6]. The solvent vapor travels up to a condenser, drips onto the plant material, and extracts the desired compounds. This process is repeated in cycles, concentrating the extract in the flask. Post-extraction processing is often required to remove unwanted substances like chlorophyll and waxes[6].

-

-

Supercritical Fluid Extraction (SFE) : This technique offers a solvent-free alternative for extraction.

-

Protocol : Supercritical carbon dioxide (CO₂) is used as the extraction solvent. The selectivity of the extraction can be tuned by altering the pressure and temperature. In a study on Cordia verbenacea, a multi-step SFE process at varying pressures (8 MPa, 20 MPa, and 30 MPa) at 60°C was used to enrich this compound in the final extract[6]. Lower pressures remove more volatile terpenes, while higher pressures are effective for extracting heavier sesquiterpenes like this compound[6].

-

Identification and Structural Characterization

Once an extract is obtained, the following methods are used for the identification and structural elucidation of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the standard technique for identifying volatile compounds like this compound in a complex mixture[6].

-

Protocol : The essential oil or extract is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the sample through a capillary column. The compounds in the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries[6].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is crucial for the definitive structural and stereochemical confirmation of this compound[6].

-

Protocol : A purified sample of this compound is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radio waves, causing the atomic nuclei (specifically ¹H and ¹³C) to absorb and re-emit electromagnetic radiation. The resulting NMR spectrum provides detailed information about the chemical environment of each atom in the molecule. Key reported chemical shifts for this compound are:

-

-

High-Performance Liquid Chromatography (HPLC) : HPLC is recommended for assessing the purity of the isolated this compound[6].

-

Protocol : A solution of the sample is injected into the HPLC system and is pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector (e.g., UV/Vis or refractive index) at the end of the column measures the concentration of each eluting component. The purity of this compound can be determined from the resulting chromatogram[6].

-

Visualizations

The following diagram illustrates a typical experimental workflow for the isolation and identification of this compound from a plant source.

References

- 1. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 73464-47-8 [chemicalbook.com]

- 4. Buy this compound | 73464-47-8 [smolecule.com]

- 5. Showing Compound this compound (FDB001866) - FooDB [foodb.ca]

- 6. This compound | 73464-47-8 | Benchchem [benchchem.com]

- 7. Cas 73464-47-8,this compound | lookchem [lookchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound, 73464-47-8 [thegoodscentscompany.com]

The Occurrence and Distribution of β-Gurjunene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Gurjunene, a tricyclic sesquiterpenoid, is a notable constituent of essential oils from a diverse array of plant species. This technical guide provides a comprehensive overview of the natural sources and distribution of β-gurjunene in plants. It details the biosynthetic pathway of this aromadendrane-type sesquiterpenoid, presents quantitative data on its occurrence, and outlines the experimental protocols for its extraction, identification, and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Introduction

β-Gurjunene ((1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-decahydro-1H-cyclopropa[e]azulene) is a sesquiterpenoid hydrocarbon with the molecular formula C₁₅H₂₄.[1] It is characterized by a distinctive tricyclic skeleton, belonging to the aromadendrane class of sesquiterpenes.[2] Found primarily in the essential oils of various plants, β-gurjunene contributes to their characteristic aroma and has been investigated for its potential biological activities. This guide focuses on the natural sources, distribution, and biosynthesis of β-gurjunene in the plant kingdom.

Natural Sources and Distribution of β-Gurjunene

β-Gurjunene is widely distributed across the plant kingdom, with significant concentrations found in certain families. The Dipterocarpaceae and Pinaceae families are particularly rich sources.[1] It is also found in various other medicinal and aromatic plants.

Major Plant Families

-

Dipterocarpaceae: This family is a prominent source of β-gurjunene, often found in the oleoresin of species within the Dipterocarpus genus.[3]

-

Pinaceae: Various pine species have been reported to contain β-gurjunene in their needles, bark, and cones.[4][5]

Quantitative Distribution of β-Gurjunene in Various Plant Species

The concentration of β-gurjunene can vary significantly depending on the plant species, the specific organ, geographical location, and harvesting season. The following tables summarize the quantitative data available in the literature.

| Plant Family | Species | Plant Part | Concentration of β-Gurjunene (%) | Reference |

| Dipterocarpaceae | Dipterocarpus kerrii | Resin | Major Constituent (exact % not specified) | [3] |

| Valerianaceae | Valeriana officinalis | Not specified | 25.9 - 35.4 | [1] |

| Piperaceae | Peperomia rotundifolia | Essential Oil | 10.1 | [6] |

| Boraginaceae | Cordia verbenacea | Leaves | 0.46 (w/w) | [1] |

| Stems | 0.31 (w/w) | [1] | ||

| Thymelaeaceae | Aquilaria malaccensis | Agarwood Essential Oil | 0.356 - 2.95 (α-gurjunene as major) | [7][8] |

Note: Some studies report α-gurjunene as the major isomer, with β-gurjunene present in smaller quantities.

Biosynthesis of β-Gurjunene

β-Gurjunene, like all sesquiterpenoids, is synthesized from farnesyl pyrophosphate (FPP). The biosynthesis occurs through the mevalonate (MVA) pathway in the cytoplasm. The key step is the cyclization of the linear FPP precursor, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).

The formation of the characteristic tricyclic aromadendrane skeleton of β-gurjunene proceeds through a series of carbocation intermediates. While a specific "β-gurjunene synthase" has not been definitively isolated and characterized, it is understood that aromadendrane synthases catalyze this transformation. It is also possible that β-gurjunene is a product of multi-product sesquiterpene synthases, such as α-gurjunene synthase, which is known to produce other isomers.[2]

Below is a diagram illustrating the general biosynthetic pathway leading to β-gurjunene.

Experimental Protocols

The isolation and analysis of β-gurjunene from plant materials typically involve extraction of the essential oil followed by chromatographic separation and spectroscopic identification.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant tissues.

Materials:

-

Fresh or dried plant material (e.g., leaves, stems, wood)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

Protocol:

-

Weigh a known amount of the plant material (e.g., 100-500 g) and place it in the round-bottom flask of the Clevenger apparatus.

-

Add a sufficient volume of distilled water to the flask to fully immerse the plant material.

-

Set up the hydrodistillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask using the heating mantle. The rate of heating should be controlled to maintain a steady distillation rate.

-

Continue the distillation for a set period, typically 2-4 hours, or until no more oil is collected.[8]

-

Collect the essential oil layer from the collection arm of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed vial at 4°C in the dark until analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the qualitative and quantitative analysis of volatile compounds like β-gurjunene in essential oils.[9]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5MS; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium as carrier gas

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 240°C at a rate of 3°C/min

-

Hold at 240°C for 5 minutes[1]

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40-500 amu

Sample Preparation:

-

Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane or ethyl acetate.

-

If quantitative analysis is required, prepare a series of calibration standards of a pure β-gurjunene standard. An internal standard (e.g., n-tridecane) can also be used for improved accuracy.

Data Analysis:

-

Identification: The identification of β-gurjunene is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of β-gurjunene is determined by constructing a calibration curve from the peak areas of the standard solutions. The concentration in the sample is then calculated based on its peak area relative to the calibration curve.

Below is a diagram illustrating a typical experimental workflow for the analysis of β-gurjunene.

Conclusion

β-Gurjunene is a widely distributed sesquiterpenoid in the plant kingdom, with notable concentrations in the Dipterocarpaceae and Pinaceae families. Its biosynthesis follows the general pathway of sesquiterpenoid formation from farnesyl pyrophosphate via the action of sesquiterpene synthases. The extraction and analysis of β-gurjunene are readily achievable using standard phytochemical techniques such as hydrodistillation and GC-MS. The information provided in this guide serves as a foundational resource for researchers interested in the further study and potential applications of this natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defensive sesquiterpenoids from a dipterocarp (Dipterocarpus kerrii) | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. mdpi.com [mdpi.com]

The Biosynthesis Pathway of β-Gurjunene in Aromatic Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of β-gurjunene, a significant sesquiterpene found in various aromatic plants. While the dedicated β-gurjunene synthase remains to be definitively isolated and characterized, this document outlines a putative biosynthetic pathway based on established principles of sesquiterpene synthesis and knowledge of related enzymes, such as α-gurjunene synthase. This guide details the proposed enzymatic steps from the universal precursor, farnesyl diphosphate (FPP), to the final β-gurjunene structure, including a plausible cyclization mechanism. Furthermore, it delves into the regulatory aspects of this pathway, with a particular focus on the signaling cascade initiated by jasmonates. Detailed experimental protocols for the identification, characterization, and quantification of β-gurjunene and the enzymes involved in its synthesis are provided to facilitate further research in this area.

Introduction

β-Gurjunene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is a common constituent of the essential oils of various aromatic plants, including those from the Dipterocarpaceae family and species such as rosemary (Rosmarinus officinalis). The unique chemical structure of β-gurjunene contributes to the characteristic aroma of these plants and is associated with a range of biological activities, making it a compound of interest for the pharmaceutical and fragrance industries. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

This guide synthesizes the current understanding of sesquiterpene biosynthesis to propose a detailed pathway for β-gurjunene formation, outlines the key regulatory signaling pathways, and provides comprehensive experimental methodologies for its study.

Proposed Biosynthesis Pathway of β-Gurjunene

The biosynthesis of β-gurjunene is proposed to follow the general pathway of sesquiterpene synthesis, originating from the isoprenoid pathway.

2.1. Precursor Molecule: Farnesyl Diphosphate (FPP)

The universal precursor for all sesquiterpenes, including β-gurjunene, is (2E,6E)-farnesyl diphosphate (FPP). FPP is a 15-carbon isoprenoid synthesized in the cytoplasm via the mevalonate (MVA) pathway.

2.2. Key Enzyme: Putative β-Gurjunene Synthase

The central step in β-gurjunene biosynthesis is the conversion of the linear FPP molecule into the complex tricyclic structure of β-gurjunene. This reaction is catalyzed by a specific sesquiterpene synthase (STS), herein referred to as a putative β-gurjunene synthase. While this enzyme has not been definitively isolated and characterized, its activity is inferred from the presence of β-gurjunene in various plant species. It is expected to be a member of the terpene synthase (TPS) family of enzymes.

2.3. Proposed Cyclization Mechanism

The cyclization of FPP to β-gurjunene is a complex process involving the formation of highly reactive carbocation intermediates and a series of intramolecular rearrangements. Based on the known mechanisms of other sesquiterpene synthases that produce structurally similar compounds, a plausible cyclization cascade for β-gurjunene is proposed as follows:

-

Ionization of FPP: The reaction is initiated by the divalent metal ion (typically Mg²⁺)-dependent ionization of the diphosphate group from FPP, leading to the formation of a farnesyl cation.

-

Isomerization and Initial Cyclization: The farnesyl cation may undergo isomerization to a nerolidyl diphosphate intermediate before or during the initial cyclization. The first ring closure likely involves an attack of the double bond at C-10 onto the carbocation at C-1, forming a germacrenyl-type cation.

-

Secondary Cyclization and Rearrangements: Subsequent intramolecular attacks and hydride shifts lead to the formation of the characteristic azulene and cyclopropane ring systems of the gurjunene skeleton.

-

Deprotonation: The final step is a deprotonation event from a specific carbon atom of the final carbocation intermediate, which results in the formation of the stable, neutral β-gurjunene molecule.

Regulation of β-Gurjunene Biosynthesis

The production of sesquiterpenes in plants is tightly regulated and often induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in this regulation.

3.1. Jasmonate Signaling Pathway

Jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are plant hormones that act as key signaling molecules in plant defense responses. The perception of stress signals leads to the biosynthesis of JA, which then triggers a signaling cascade culminating in the expression of defense-related genes, including those encoding terpene synthases.

The core of the jasmonate signaling pathway involves the following components:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).

-

JAZ (Jasmonate ZIM-domain) proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive gene expression.

In the absence of a stress signal, JAZ proteins repress the activity of MYC2. Upon stress and subsequent JA-Ile synthesis, JA-Ile binds to the COI1-JAZ co-receptor complex, leading to the ubiquitination and degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases MYC2, allowing it to activate the transcription of downstream target genes, including the putative β-gurjunene synthase gene.

Data Presentation

| Treatment | Concentration | Duration (hours) | β-Gurjunene Content (% of Total Essential Oil) | Fold Increase |

| Control (Water) | N/A | 72 | 1.2 ± 0.2 | 1.0 |

| Methyl Jasmonate | 100 µM | 24 | 2.5 ± 0.4 | 2.1 |

| Methyl Jasmonate | 100 µM | 48 | 4.8 ± 0.6 | 4.0 |

| Methyl Jasmonate | 100 µM | 72 | 6.3 ± 0.8 | 5.3 |

| Methyl Jasmonate | 250 µM | 72 | 7.1 ± 0.9 | 5.9 |

Note: The data presented in this table is illustrative and intended to represent a typical response. Actual results will vary depending on the plant species, experimental conditions, and analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-gurjunene biosynthesis.

5.1. Protocol for Gene Identification and Cloning of a Putative β-Gurjunene Synthase

This protocol describes the steps to identify and clone the gene encoding a putative β-gurjunene synthase from an aromatic plant known to produce this compound.

Beta-Gurjunene: A Review of Reported Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Beta-gurjunene is a tricyclic sesquiterpene hydrocarbon found as a constituent in the essential oils of various plants. While research on the specific biological activities of isolated this compound is limited, the analysis of essential oils containing this compound, along with studies on structurally similar sesquiterpenes, suggests a range of potential pharmacological effects. This document provides a comprehensive overview of the reported biological activities, drawing from studies on essential oils rich in this compound and related compounds. The information is intended to guide further research into the therapeutic potential of this natural product.

Reported Biological Activities

The biological activities attributed to essential oils containing this compound are diverse, spanning anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It is important to note that these activities are characteristic of the complex mixture of compounds in the essential oils, and the specific contribution of this compound to these effects has not been fully elucidated in most cases.

Anticancer Activity

A study on a structurally related sesquiterpene, β-2-himachalen-6-ol, isolated from Daucus carota, demonstrated potent cytotoxic activity against a panel of cancer cell lines.[1] This suggests that the structural motif shared with this compound may be associated with anticancer properties.

Table 1: Cytotoxic Activity of a Structurally Related Sesquiterpene

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| β-2-himachalen-6-ol | Caco-2 (Colon) | 8 - 14.5 | [1] |

| HT-29 (Colon) | 8 - 14.5 | [1] | |

| SK-Co (Colon) | 8 - 14.5 | [1] | |

| LoVo (Colon) | 8 - 14.5 | [1] | |

| SW-1116 (Colon) | 8 - 14.5 | [1] | |

| T-84 (Colon) | 8 - 14.5 | [1] | |

| HaCaT-ras II-4 (Epidermal Squamous Carcinoma) | 8 - 14.5 | [1] | |

| 4T1 (Breast) | 8 - 14.5 | [1] |

Anti-inflammatory Activity

Essential oils containing this compound have been reported to possess anti-inflammatory properties.[2][3] The mechanism of action for many anti-inflammatory natural products involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[4][6] Inhibition of the NF-κB pathway is a common target for anti-inflammatory drug development.[4]

Antioxidant Activity

Antioxidant properties have been attributed to essential oils containing this compound.[2] The antioxidant capacity of natural products is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8] This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Antimicrobial Activity

Antimicrobial activity is another reported property of essential oils containing this compound.[9] Studies on the essential oil of Mallotus repandus, which contains this compound as a minor component, have demonstrated bactericidal effects against Gram-positive bacteria.[10]

Table 2: Antimicrobial Activity of an Essential Oil Containing this compound

| Essential Oil Source | Tested Microorganism | MIC (mg/mL) | Reference |

| Mallotus repandus | Staphylococcus aureus | 0.05 - 0.10 | [10] |

| Bacillus subtilis | 0.05 - 0.10 | [10] |

Note: The MIC values are for the whole essential oil, not for isolated this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the biological activities discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[11]

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Anti-inflammatory Activity (NF-κB Inhibition Assay)

This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

-

Cell Culture and Transfection: A reporter cell line containing an NF-κB response element linked to a reporter gene (e.g., luciferase or GFP) is used.

-

Treatment: Cells are pre-treated with the test compound for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[6][13]

-

Incubation: The cells are incubated to allow for the activation of the NF-κB pathway and subsequent expression of the reporter gene.

-

Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured using a fluorometer or flow cytometer.[13]

-

Data Analysis: The reduction in reporter gene expression in treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[8]

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.[14]

-

Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[15]

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).[7][8][14]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

SC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (SC50) is determined from the dose-response curve.[15]

Caption: Principle of the DPPH radical scavenging assay.

Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Conclusion

The available scientific literature suggests that this compound, as a component of various essential oils, may contribute to a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. However, there is a notable lack of studies focusing on the isolated compound, which makes it difficult to definitively attribute these activities to this compound alone. The provided data on a structurally similar sesquiterpene with potent anticancer activity highlights the potential of this class of compounds. Future research should focus on the isolation and purification of this compound to conduct rigorous in vitro and in vivo studies. Elucidating its specific mechanisms of action, particularly in relation to signaling pathways like NF-κB, will be crucial in determining its potential for development as a novel therapeutic agent. The experimental protocols and conceptual diagrams presented in this guide offer a framework for such future investigations.

References

- 1. Research Portal [openresearch.surrey.ac.uk]

- 2. Buy this compound | 73464-47-8 [smolecule.com]

- 3. The Role of Plant-Derived Essential Oils in Eco-Friendly Crop Protection Strategies Under Drought and Salt Stress [mdpi.com]

- 4. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 5. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound, 73464-47-8 [thegoodscentscompany.com]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medcraveonline.com [medcraveonline.com]

- 15. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of β-Gurjunene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Gurjunene, a naturally occurring sesquiterpene hydrocarbon, is a constituent of various plant essential oils and has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of β-gurjunene's biological activities, focusing on its potential anti-inflammatory, anticancer, and antimicrobial applications. While research on isolated β-gurjunene is still emerging, this document synthesizes findings from studies on essential oils rich in this compound to extrapolate its therapeutic potential and proposes future research directions. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further investigation into its mechanisms of action.

Introduction

β-Gurjunene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄.[1] It is commonly found as a component of essential oils from various aromatic plants.[1][2] Traditionally, plants containing β-gurjunene have been used in folk medicine, suggesting its contribution to the observed therapeutic effects of these botanicals. This whitepaper will delve into the scientific evidence supporting the potential of β-gurjunene as a lead compound for the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of β-gurjunene is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol [1] |

| IUPAC Name | (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene[1] |

| Class | Sesquiterpenoid |

Potential Therapeutic Applications

The therapeutic potential of β-gurjunene is inferred from the biological activities of essential oils in which it is a constituent. The primary areas of interest are its anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Essential oils containing β-gurjunene have demonstrated anti-inflammatory properties. This activity is likely attributed to the modulation of key inflammatory pathways. It is hypothesized that β-gurjunene may contribute to the inhibition of pro-inflammatory cytokine production and the enzymes involved in the inflammatory cascade.

Hypothesized Mechanism of Action:

A plausible mechanism for the anti-inflammatory action of β-gurjunene involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][5] By preventing the activation and nuclear translocation of NF-κB, β-gurjunene could suppress the downstream inflammatory response.

Anticancer Activity

Several studies on essential oils containing sesquiterpenes have indicated potential anticancer activities.[6] While direct evidence for β-gurjunene is limited, its structural class is known to possess cytotoxic effects against various cancer cell lines.

Hypothesized Mechanism of Action:

The anticancer effect of β-gurjunene may be mediated through the induction of apoptosis (programmed cell death).[7][8] This could involve the activation of the caspase cascade, a family of proteases that are central to the apoptotic process.[9][10][11] Specifically, β-gurjunene might trigger the intrinsic (mitochondrial) pathway of apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[9]

Antimicrobial Activity

The essential oils containing β-gurjunene have shown activity against a range of microbial pathogens. This suggests that β-gurjunene itself may possess antimicrobial properties.

Hypothesized Mechanism of Action:

The antimicrobial action of sesquiterpenes often involves the disruption of the bacterial cell membrane or wall.[12][13][14] β-Gurjunene, due to its lipophilic nature, may be able to intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies on essential oils containing β-gurjunene. It is important to note that these values represent the activity of the entire essential oil and not of purified β-gurjunene.

Table 1: Antimicrobial Activity (MIC - Minimum Inhibitory Concentration)

| Essential Oil Source | β-Gurjunene (%) | Microorganism | MIC (mg/mL) | Reference |

| Mallotus repandus | 0.2 | Staphylococcus aureus | 0.05-0.10 | [15] |

| Mallotus repandus | 0.2 | Gram-positive bacteria | 0.05-0.10 | [15] |

Table 2: Anticancer Activity (IC₅₀ - Half-maximal Inhibitory Concentration)

| Essential Oil Source | β-Gurjunene (%) | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Dipterocarpus alatus | Not specified | SiHa | Data for oleo-resin | [6] |

Table 3: Antioxidant Activity

| Essential Oil/Compound | Assay | Result | Reference |

| α-gurjunene containing oleo-resin | DPPH Scavenging | Varies by sample | [16][17] |

| α-gurjunene containing oleo-resin | ABTS Scavenging | Varies by sample | [16][17] |

Detailed Experimental Protocols

To facilitate further research, this section outlines detailed methodologies for key experiments to evaluate the therapeutic potential of isolated β-gurjunene.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of β-gurjunene to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of β-gurjunene (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Cell Viability: Concurrently, assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT Assay for Cytotoxicity

This assay determines the concentration of β-gurjunene that inhibits the growth of cancer cells by 50% (IC₅₀).

-

Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of β-gurjunene (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of β-gurjunene against a specific microorganism.[18][19][20][21]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of β-gurjunene in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of β-gurjunene that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

β-Gurjunene presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. The current body of evidence, primarily derived from studies on essential oils, strongly suggests that isolated β-gurjunene warrants further investigation.

Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of pure β-gurjunene to enable precise biological evaluation.

-

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies using the purified compound to validate its therapeutic efficacy and elucidate its mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of β-gurjunene to identify compounds with improved potency and selectivity.

-

Toxicological Studies: Thoroughly evaluating the safety profile of β-gurjunene and its derivatives.

The in-depth exploration of β-gurjunene's therapeutic potential could lead to the discovery of new and effective treatments for a range of human diseases.

References

- 1. beta-Gurjunene | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB001866) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 6. jppres.com [jppres.com]

- 7. Phytoconstituents as apoptosis inducing agents: strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Caspase-3 Mediated Cell Death in the Normal Development of the Mammalian Cerebellum | MDPI [mdpi.com]

- 11. Mechanism of activation of caspase cascade during beta-carotene-induced apoptosis in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Breaking down the cell wall: Still an attractive antibacterial strategy [ouci.dntb.gov.ua]

- 14. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. apec.org [apec.org]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Beta-Gurjunene: A Comprehensive Technical Guide to its Role as a Biomarker in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-gurjunene, a tricyclic sesquiterpene hydrocarbon, is a significant volatile constituent of many essential oils, contributing to their characteristic aroma and therapeutic properties.[1][2] Its presence and concentration can serve as a valuable biomarker for the authentication, quality control, and chemotaxonomic classification of essential oils. This technical guide provides an in-depth analysis of this compound, summarizing its quantitative distribution in various essential oils, detailing experimental protocols for its analysis and bioactivity assessment, and exploring its potential pharmacological mechanisms of action. The consistent presence of this compound alongside other sesquiterpenes suggests a coordinated regulation of sesquiterpene synthase activities within plant tissues.[3]

Introduction to this compound

This compound (C₁₅H₂₄) is a sesquiterpenoid characterized by a unique tricyclic structure, specifically a decahydro-1H-cyclopropa[e]azulene skeleton substituted with methyl and methylidene groups.[1][4] This compound is a prominent component of the essential oils derived from a variety of plant species, contributing to their distinct fragrances and biological activities. Its potential as a biomarker is significant for authenticating the botanical and geographical origin of essential oils, such as those from rosemary and winter savory.[2][3]

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in the complex mixtures of volatile compounds that constitute essential oils.

Below is a summary of the quantitative data for this compound found in the essential oils of several plant species.

| Plant Species | Plant Part | Percentage of this compound in Essential Oil (%) | Reference(s) |

| Valeriana officinalis | Roots | 6.20 | [5] |

| Valeriana officinalis | Roots | 3.83 | [6] |

| Valeriana officinalis (Iranian cultivar) | Roots | 0.8 | [7] |

| Bixa orellana | Leaves | 3.28 (as γ-gurjunene) | [8] |

| Gurjun Balsam Oil | Balsam | 15.57 | [9] |

| Cedrus deodara | Wood | Present, but not quantified in the cited study | [10] |

| Campomanesia adamantium | Leaves | 0.21 - 0.36 | [11] |

Experimental Protocols

Extraction of Essential Oils

The isolation of essential oils containing this compound is commonly achieved through hydrodistillation or steam distillation.

3.1.1. Hydrodistillation using a Clevenger-type apparatus

-

Principle: This method involves the co-distillation of water and the volatile components of the plant material. The resulting vapor is condensed, and the immiscible essential oil is separated from the aqueous phase.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Weigh a known amount of the dried and ground plant material (e.g., 100 g).

-

Place the plant material into a round-bottom flask and add a sufficient volume of distilled water to cover the material completely.

-

Set up the Clevenger-type apparatus with the flask connected to the heating mantle and the condenser supplied with cold running water.

-

Heat the mixture to boiling. The steam and volatilized essential oil components will rise, condense, and collect in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for a recommended period (e.g., 3-4 hours) until no more oil is collected.

-

Allow the apparatus to cool, and then carefully collect the separated essential oil.

-

Dry the collected oil over anhydrous sodium sulfate and store it in a sealed, dark glass vial at 4°C until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Principle: GC separates the volatile components of the essential oil based on their boiling points and polarity, while MS identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

-

Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), capillary column (e.g., HP-5ms), helium carrier gas.

-

Procedure:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1 µL/mL).

-

Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injector port.

-

Chromatographic Separation: The separation is achieved using a temperature program. A typical program might be:

-

Initial oven temperature: 60°C for 2 minutes.

-

Ramp: Increase the temperature at a rate of 3°C/minute to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron impact at 70 eV) and the resulting fragments are detected.

-

Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of a reference standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Antioxidant Activity Assays

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the essential oil in methanol.

-

In a test tube or microplate well, mix a specific volume of the essential oil dilution with a fixed volume of the DPPH solution (e.g., 100 µL of sample and 1 mL of DPPH solution).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control is prepared using methanol instead of the essential oil sample.

-

The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

The IC₅₀ value (the concentration of the essential oil required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

-

3.3.2. β-Carotene Bleaching Assay

-

Principle: In this assay, linoleic acid produces hydroperoxides upon oxidation, which then attack the highly unsaturated β-carotene, causing it to lose its orange color. Antioxidants present in the sample can neutralize the free radicals, thus slowing down the bleaching of β-carotene. The rate of bleaching is monitored spectrophotometrically.

-

Procedure:

-

Prepare a β-carotene solution by dissolving a small amount of β-carotene in chloroform (e.g., 0.5 mg in 1 mL).

-

Create an emulsion by adding linoleic acid (e.g., 25 µL) and Tween 40 (e.g., 200 mg) to the β-carotene solution.

-

Remove the chloroform by evaporation under vacuum.

-

Add aerated distilled water (e.g., 100 mL) to the residue and shake vigorously to form an emulsion.

-

Aliquot the β-carotene/linoleic acid emulsion into test tubes or microplate wells.

-

Add a specific volume of the essential oil dilution to each aliquot.

-

A control is prepared with the solvent used for the essential oil.

-

Measure the initial absorbance at 470 nm.

-

Incubate the samples in a water bath at 50°C for a specified period (e.g., 2 hours), measuring the absorbance at regular intervals.

-

The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

-

Biological Activities and Signaling Pathways

This compound, like many other sesquiterpenes, exhibits a range of biological activities, with anti-inflammatory properties being of significant interest.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds, including sesquiterpenes, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines like TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex, the degradation of IκBα, or the nuclear translocation of NF-κB. Such inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.[12][13][14][15][16]

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Antioxidant Activity

The antioxidant properties of essential oils containing this compound are significant for their potential health benefits. As demonstrated by the DPPH and β-carotene bleaching assays, these oils can neutralize free radicals, which are implicated in various chronic diseases.

Conclusion

This compound is a key sesquiterpene that serves as a valuable biomarker for the characterization of essential oils. Its quantification through GC-MS provides crucial information for quality control and chemotaxonomic studies. The documented anti-inflammatory and antioxidant activities of essential oils rich in this compound highlight their potential for further investigation in drug development and therapeutic applications. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to analyze and evaluate the properties of this compound in various essential oil matrices. Further research is warranted to elucidate the precise molecular mechanisms underlying the bioactivities of this compound and to explore its full therapeutic potential.

References

- 1. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB001866) - FooDB [foodb.ca]

- 3. Study of Essential Oil Isolated from Achiote (Bixa orellana) Leaves: Chemical Composition, Enantiomeric Distribution and Antimicrobial, Antioxidant and Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 73464-47-8 | Benchchem [benchchem.com]

- 5. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. rsdjournal.org [rsdjournal.org]

- 9. scribd.com [scribd.com]

- 10. researcherslinks.com [researcherslinks.com]

- 11. scielo.br [scielo.br]

- 12. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of β-patchoulene isolated from patchouli oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds | MDPI [mdpi.com]

Unveiling Beta-Gurjunene: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of beta-gurjunene, a sesquiterpene of significant interest in natural product chemistry. We delve into the foundational research that first identified this tricyclic hydrocarbon, detailing the early experimental protocols for its extraction and characterization. Quantitative data on its physicochemical properties are systematically presented, and a generalized workflow for its isolation is visualized. This document serves as a critical resource for researchers engaged in the study of sesquiterpenes and the development of novel therapeutics.

Introduction: The Sesquiterpene Landscape

Sesquiterpenes, a class of C15 terpenes, are a diverse group of natural products renowned for their complex chemical structures and wide range of biological activities.[1][2] These compounds are biosynthesized from three isoprene units and are prominent constituents of essential oils from a multitude of plant species.[1] Their intricate cyclic systems and varied functional groups have made them a fertile ground for chemical synthesis and pharmacological investigation. Within this vast family of compounds lies this compound, a tricyclic sesquiterpene that has garnered attention for its unique molecular architecture and potential therapeutic applications.

Historical Context: The Dawn of Gurjunene Chemistry

The story of this compound is intrinsically linked to the early explorations of "gurjun balsam," an oleoresin obtained from trees of the Dipterocarpus genus.[3] This balsam has a long history of use in traditional medicine. The initial chemical investigations into the components of gurjun balsam in the early 20th century laid the groundwork for the eventual isolation and characterization of the gurjunenes.

While the precise first isolation of this compound is not definitively pinpointed in a single seminal publication, the collective body of work from early pioneers in terpene chemistry was instrumental. These early researchers meticulously separated the complex mixtures of sesquiterpenes found in natural essential oils through painstaking fractional distillation and chemical derivatization techniques. The elucidation of the structures of these closely related isomers, including alpha- and this compound, was a significant achievement in the field of natural product chemistry, relying on classical methods of chemical degradation and spectroscopic analysis as they became available.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its extraction, purification, and identification. The following table summarizes the key quantitative data for this sesquiterpene.

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| CAS Number | 21391-99-1 |

| Boiling Point | 118-119 °C at 10 mmHg |

| Density | 0.934 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.5030 |

| Specific Rotation [α]D | -70.5° (in CHCl₃) |

Experimental Protocols: From Balsam to Pure Compound

The isolation of this compound from its natural source, primarily Gurjun balsam, has historically relied on and continues to utilize the principles of steam distillation followed by fractional distillation under reduced pressure. The following sections detail the generalized methodologies employed in these key experiments.

Steam Distillation of Gurjun Balsam

Objective: To extract the volatile essential oil, rich in sesquiterpenes, from the crude oleoresin.

Methodology:

-

The crude Gurjun balsam is placed in a distillation flask with a volume of water.

-

The mixture is heated to boiling, or live steam is passed through the balsam.

-

The volatile components of the balsam, including this compound, co-distill with the steam.

-

The distillate, a biphasic mixture of oil and water, is collected in a receiving flask.

-

The essential oil layer is separated from the aqueous layer using a separatory funnel.

-

The collected oil is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.

Fractional Distillation of the Essential Oil

Objective: To separate the individual sesquiterpene components from the crude essential oil based on their boiling points.

Methodology:

-

The dried essential oil is transferred to a fractional distillation apparatus equipped with a fractionating column (e.g., a Vigreux or packed column).

-

The apparatus is subjected to a vacuum to reduce the boiling points of the high-boiling sesquiterpenes and prevent thermal degradation.

-

The oil is heated, and the vapor ascends through the fractionating column.

-

Fractions are collected at different temperature ranges, corresponding to the boiling points of the various components.

-

Fractions rich in this compound are identified through analytical techniques such as gas chromatography (GC) and comparison of their physical constants (e.g., refractive index, specific rotation) with known values.

-

Further purification of the this compound-rich fractions can be achieved by repeated fractional distillation or by preparative gas chromatography.

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process for this compound can be represented as a clear experimental workflow.

Caption: Generalized workflow for the isolation of this compound.

Conclusion

The discovery and isolation of this compound represent a significant chapter in the history of natural product chemistry. The pioneering work of early 20th-century chemists in fractionating complex essential oils laid the foundation for our current understanding of this intriguing sesquiterpene. The methodologies of steam and fractional distillation, while refined over the years, remain central to its extraction from natural sources. This technical guide provides researchers with a concise yet comprehensive understanding of the historical context, physicochemical properties, and experimental protocols associated with this compound, facilitating further exploration of its chemical and biological potential.

References

Beta-Gurjunene: A Technical Guide to its Olfactory and Organoleptic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-gurjunene is a naturally occurring sesquiterpene hydrocarbon with a characteristic tricyclic structure. It is a constituent of various essential oils derived from plants such as those in the Dipterocarpus genus. While recognized for its contribution to the overall aroma of these oils, a detailed understanding of the specific olfactory and organoleptic properties of isolated this compound is essential for its potential applications in the pharmaceutical, fragrance, and flavor industries. This technical guide provides a comprehensive overview of the known sensory characteristics of this compound, outlines experimental protocols for its evaluation, and explores potential signaling pathways involved in its perception.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and analysis. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | |

| Molecular Weight | 204.35 g/mol | [1] |

| CAS Number | 73464-47-8 | [1] |

| Appearance | Data not available for pure compound; Gurjun balsam oil is a pale yellow to colorless viscous liquid. | [2] |

| Boiling Point | 257.00 to 258.00 °C @ 760.00 mm Hg | |

| Density | Approximately 0.9329 g/cm³ @ 20 °C | [3] |

| Vapor Pressure | 0.023000 mmHg @ 25.00 °C (estimated) | [4] |

| Solubility | Insoluble in water; Soluble in paraffin oil. | [4] |

Olfactory and Organoleptic Profile

The sensory characteristics of this compound are complex and contribute to the woody and spicy notes of many natural extracts. While quantitative data for the pure compound is limited in publicly available literature, qualitative descriptions provide valuable insight into its aroma and flavor profile.

Olfactory Properties

The scent of this compound is primarily characterized by its earthy and woody notes.

-

Odor Description : The aroma of this compound has been described as "Green, Earthy, Animalic".[5] Gurjun balsam oil, which contains this compound, is noted for its balsamic, woody, and sweet aroma.[6] The broader category of gurjunene is associated with a woody, spicy, and slightly peppery scent.[7]

Organoleptic (Taste) Properties

Information regarding the taste profile of pure this compound is scarce. Its presence in essential oils suggests it may contribute to the overall flavor profile, likely imparting woody and slightly bitter notes.

-

Taste Profile : A definitive taste profile for isolated this compound has not been documented. General descriptions of related essential oils suggest a potential for spicy, woody, and perhaps slightly bitter characteristics.[8]

-

Taste Threshold : Quantitative taste detection or recognition thresholds for this compound have not been established. Determining these thresholds would necessitate formal sensory evaluation.

Experimental Protocols for Sensory Evaluation

To rigorously characterize the olfactory and organoleptic properties of this compound, standardized experimental protocols are required. The following sections detail the methodologies that would be employed for such an evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex mixture. An instrumental detector (like a mass spectrometer) runs in parallel with a human assessor who sniffs the effluent from the gas chromatograph column.

Methodology:

-

Sample Preparation : A solution of pure this compound in a suitable solvent (e.g., ethanol) is prepared at a known concentration.

-

GC Separation : The sample is injected into a gas chromatograph equipped with a column appropriate for sesquiterpene analysis (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the individual components of the sample.

-

Effluent Splitting : At the end of the column, the effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port for sensory detection.

-

Olfactometry Detection : A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, duration, and a qualitative description of any detected odor.

-

Data Analysis : The data from the MS and the olfactometry panel are correlated to identify the specific chemical compound responsible for each odor. The intensity of the odor can be quantified using methods such as Aroma Extract Dilution Analysis (AEDA) or by assigning an intensity score.

Sensory Panel Evaluation for Odor and Taste Thresholds

Determining the detection and recognition thresholds for a substance requires a trained sensory panel and a controlled environment.

Methodology:

-

Panelist Selection and Training : A panel of 10-15 individuals is selected based on their sensory acuity and ability to consistently describe and rate sensory stimuli. Panelists undergo training to familiarize them with the specific aroma and taste attributes relevant to woody and earthy compounds.

-

Sample Preparation : A series of dilutions of pure this compound are prepared in a neutral medium (e.g., deodorized water for taste, or presented on unscented smelling strips for odor). The concentration range should span from well below the expected threshold to clearly perceptible levels.

-

Testing Procedure (Ascending Method of Limits) :

-

Panelists are presented with a series of samples, starting with the lowest concentration, in a randomized order alongside a blank (the neutral medium).

-

For each sample, the panelist is asked to identify if there is a difference between the sample and the blank (detection threshold) and, if so, to describe the sensation (recognition threshold).

-

The concentration is incrementally increased until the panelist consistently detects and recognizes the stimulus.

-

-

Data Analysis : The individual thresholds for each panelist are determined, and the group threshold is typically calculated as the geometric mean of the individual thresholds.

Potential Signaling Pathways

The perception of aroma and taste is initiated by the interaction of chemical compounds with specific receptors in the olfactory epithelium and on the tongue, respectively. While the specific receptors for this compound have not been identified, we can hypothesize the general signaling pathways based on its chemical class (sesquiterpene).

Olfactory Signaling

Olfactory perception begins with the binding of an odorant molecule to an Olfactory Receptor (OR), which is a type of G-protein coupled receptor (GPCR).

-

Binding : this compound, being a volatile compound, would travel to the olfactory epithelium and bind to a specific OR.

-

G-protein Activation : This binding event would cause a conformational change in the OR, activating an associated G-protein (Gαolf).

-

Second Messenger Cascade : The activated Gαolf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺).

-

Depolarization and Action Potential : The influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Gustatory (Taste) Signaling

Sesquiterpenes are often associated with bitter taste perception. The signaling for bitterness is also mediated by GPCRs, specifically the TAS2R family of bitter taste receptors.

-

Binding : If this compound has a bitter taste, it would bind to a specific TAS2R on the surface of a taste receptor cell.

-

G-protein (Gustducin) Activation : This binding would activate the G-protein gustducin.

-

Second Messenger Cascade : The activated gustducin would stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃).

-

Calcium Release : IP₃ binds to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

-

Neurotransmitter Release : The increase in intracellular Ca²⁺ opens TRPM5 channels, leading to depolarization of the taste cell and the release of neurotransmitters (like ATP) onto afferent nerve fibers, which transmit the signal to the brain.

Conclusion and Future Directions

This compound is a sesquiterpene with a characteristic woody, earthy, and somewhat spicy aroma profile. While its presence in numerous essential oils is well-documented, there is a notable lack of quantitative sensory data for the pure compound. Future research should focus on determining the precise odor and taste thresholds of this compound through rigorous sensory panel evaluations. Furthermore, studies aimed at identifying the specific olfactory and taste receptors that interact with this compound would provide a more complete understanding of its sensory properties at the molecular level. Such data would be invaluable for the targeted application of this compound in the development of new pharmaceuticals, fragrances, and flavor formulations.

References

- 1. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective receptor neurone responses to E-beta-ocimene, beta-myrcene, E,E-alpha-farnesene and homo-farnesene in the moth Heliothis virescens, identified by gas chromatography linked to electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 73464-47-8 [thegoodscentscompany.com]

- 5. The Kovats Retention Index: this compound (C15H24) [pherobase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Taste detection threshold - Wikipedia [en.wikipedia.org]

- 8. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

Methodological & Application

Application Notes and Protocols for Steam Distillation of Beta-Gurjunene from Dipterocarpus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Dipterocarpus comprises a group of large resinous trees, renowned for producing oleo-resin, commonly known as Gurjun balsam or East Indian Copaiba Balsam. This oleo-resin is a rich source of bioactive sesquiterpenoids, with beta-gurjunene being a compound of significant interest for its potential pharmacological activities. Steam distillation is the most prevalent and efficient method for extracting essential oils, including this compound, from the oleo-resin of Dipterocarpus species. This document provides a comprehensive protocol for the steam distillation of this compound from the oleo-resin of Dipterocarpus species, tailored for research and drug development purposes.

This compound (C₁₅H₂₄) is a tricyclic sesquiterpene that, along with its isomers (α-gurjunene and γ-gurjunene), constitutes a significant portion of the essential oil from various Dipterocarpus species. Notably, the oleo-resin of Dipterocarpus alatus has been found to contain a high concentration of α-gurjunene (30.31%) and γ-gurjunene (3.14%), indicating that this compound is also likely present in quantifiable amounts[1]. This protocol outlines the necessary steps for efficient extraction and subsequent analysis to isolate and quantify this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data regarding the chemical composition of oleo-resin from a representative Dipterocarpus species and the physicochemical properties of its essential oil.

| Parameter | Value | Species/Source | Reference |

| Major Sesquiterpene Constituents of Oleo-Resin | |||

| α-Gurjunene | 30.31% | Dipterocarpus alatus | [1] |

| (-)-Isolene | 13.69% | Dipterocarpus alatus | [1] |

| Alloaromadendrene | 3.28% | Dipterocarpus alatus | [1] |

| β-Caryophyllene | 3.14% | Dipterocarpus alatus | [1] |

| γ-Gurjunene | 3.14% | Dipterocarpus alatus | [1] |

| Spathulenol | 1.11% | Dipterocarpus alatus | [1] |

| Physicochemical Properties of Gurjun Balsam Oil | |||